5-AMINO-2-(METHYLSULFANYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YL CYANIDE
Overview
Description
5-AMINO-2-(METHYLSULFANYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YL CYANIDE is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is of significant interest due to its diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a triazole ring fused with a pyrimidine ring, which is further substituted with an amino group, a methylthio group, and a carbonitrile group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-AMINO-2-(METHYLSULFANYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YL CYANIDE can be achieved through various methods. One common approach involves the reaction of 3-amino-1,2,4-triazole with malononitrile and an appropriate aldehyde in the presence of a base such as sodium hydroxide in ethanol under heating or ultrasonic irradiation . Another method involves the reaction of 3,5-diamino-1,2,4-triazole with substituted 1-aryl-1,3-butanediones or 1-aryl-2-buten-1-ones .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalyst-free or green chemistry approaches, such as reactions in ethanol or under solvent-free conditions, is preferred to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
5-AMINO-2-(METHYLSULFANYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YL CYANIDE undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonitrile group can be reduced to form amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, primary amines, and various substituted derivatives depending on the nucleophile used in substitution reactions .
Scientific Research Applications
5-AMINO-2-(METHYLSULFANYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YL CYANIDE has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 5-AMINO-2-(METHYLSULFANYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YL CYANIDE involves its interaction with specific molecular targets and pathways. For instance, it can inhibit protein kinases by binding to the ATP-binding site, thereby preventing the phosphorylation of target proteins and disrupting cellular signaling pathways involved in cell growth and proliferation . Additionally, it can induce apoptosis in cancer cells by causing cell cycle arrest at the G2/M phase .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other triazolopyrimidine derivatives such as:
- 5-methyl-7-hydroxy-1,3,4-triazindolizine
- Pyrazolo[3,4-d]pyrimidine
- Pyrimidine-5-carbonitrile derivatives
Uniqueness
What sets 5-AMINO-2-(METHYLSULFANYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YL CYANIDE apart is its unique combination of functional groups, which confer a broad spectrum of biological activities and make it a versatile intermediate for the synthesis of various bioactive compounds. Its ability to inhibit multiple protein kinases and induce apoptosis in cancer cells highlights its potential as a lead compound for the development of novel anticancer agents .
Properties
IUPAC Name |
5-amino-2-methylsulfanyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N6S/c1-14-7-11-6-10-5(9)4(2-8)3-13(6)12-7/h3H,1H3,(H2,9,10,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJJPTYMEFBZTLL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NN2C=C(C(=NC2=N1)N)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.